4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride is a chemical compound known for its unique structure and properties It contains a piperidine ring substituted with a phenoxy group that has two trifluoromethyl groups at the 3 and 5 positions
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with thecalcitonin gene-related peptide (CGRP) receptor , and it’s used in the synthesis of dopamine D3 receptor antagonists . These receptors play crucial roles in transmitting signals in the nervous system.
Mode of Action
Compounds with similar structures have been noted toactivate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that “4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride” might interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a piperidine derivative with reduced functional groups.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine: The non-hydrochloride form of the compound.
3,5-Bis(trifluoromethyl)phenol: The precursor used in the synthesis of the compound.
Trifluoromethylphenylpiperidine: A related compound with a similar structure but different substitution pattern.
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable candidate for various applications in drug development and biochemical research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bis(trifluoromethyl)phenoxy group, which contributes to its distinctive properties. The presence of trifluoromethyl groups not only affects the compound's chemical reactivity but also its interaction with biological targets.
This compound is primarily studied for its role in modulating biological pathways. It has been shown to interact with various molecular targets, particularly enzymes and receptors involved in inflammatory and neurodegenerative processes. The mechanism of action may involve the inhibition of specific signaling pathways, such as the NF-κB pathway, which is critical in regulating immune responses and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : It has been demonstrated to reduce inflammation by inhibiting the activation of NF-κB, which plays a pivotal role in inflammatory responses .
- Neuroprotective Properties : Due to its ability to cross the blood-brain barrier, it is being explored for potential applications in treating neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Case Studies
- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to this compound can significantly inhibit the phosphorylation of IκBα and p65, leading to reduced nuclear translocation of NF-κB. This mechanism underlies their anti-inflammatory effects .
- Neuroprotective Studies : A study focusing on neurodegenerative models indicated that this compound could potentially protect neuronal cells from apoptosis induced by oxidative stress, highlighting its therapeutic potential in conditions like Alzheimer's disease .
- Antimicrobial Screening : In screening assays against various bacterial strains, derivatives of this compound have shown promising antimicrobial activity, warranting further investigation into their structure-activity relationships (SAR) .
Data Tables
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO.ClH/c14-12(15,16)8-5-9(13(17,18)19)7-11(6-8)21-10-1-3-20-4-2-10;/h5-7,10,20H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUHMKCEDMYCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950649-20-4 | |
Record name | Piperidine, 4-[3,5-bis(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950649-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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